molecular formula C20H15FN4O3S B11618277 (7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11618277
M. Wt: 410.4 g/mol
InChI Key: KCCMSYSNJUJHTC-MSUUIHNZSA-N
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Description

3-[(7Z)-3-(3-Fluorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiazolo[3,2-a][1,3,5]triazin ring system fused with an indole moiety The presence of a fluorophenyl group and a methoxy group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-3-(3-Fluorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-a][1,3,5]triazin Ring System: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong base and a suitable solvent.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the intermediate compound.

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis or other suitable methods.

    Final Coupling and Methoxylation: The final step involves coupling the synthesized intermediates and introducing the methoxy group through methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structure and functional groups allow it to interact with various biological pathways, making it a promising candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-[(7Z)-3-(3-Fluorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s ability to modulate these targets can lead to changes in cellular processes, ultimately resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(7Z)-3-(3-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one
  • 3-[(7Z)-3-(3-Bromophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one
  • 3-[(7Z)-3-(3-Methylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one

Uniqueness

The uniqueness of 3-[(7Z)-3-(3-Fluorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one lies in the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorophenyl group can enhance the compound’s ability to interact with biological targets, improve its metabolic stability, and alter its electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C20H15FN4O3S

Molecular Weight

410.4 g/mol

IUPAC Name

(7Z)-3-(3-fluorophenyl)-7-(5-methoxy-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H15FN4O3S/c1-28-13-5-6-15-14(8-13)16(18(26)23-15)17-19(27)25-10-24(9-22-20(25)29-17)12-4-2-3-11(21)7-12/h2-8H,9-10H2,1H3,(H,23,26)/b17-16-

InChI Key

KCCMSYSNJUJHTC-MSUUIHNZSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)F

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)F

Origin of Product

United States

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